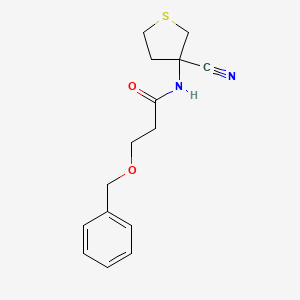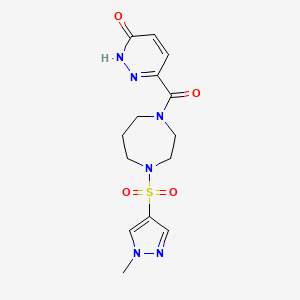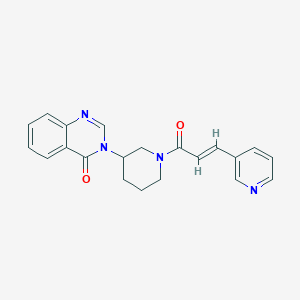
(E)-3-(1-(3-(pyridin-3-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(1-(3-(pyridin-3-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Molecular Interaction and Biological Profile
A study by Kakoulidou et al. (2021) investigated the interaction of a similar quinazoline derivative with manganese(II), resulting in the formation of manganese(II) complexes characterized by single-crystal X-ray crystallography. These complexes exhibited significant biological activities, including binding affinity with calf-thymus DNA, the cleavage ability of plasmid DNA, interaction with bovine serum albumin, and scavenging abilities for various radicals, highlighting their potential in DNA-binding and antioxidant applications (Kakoulidou et al., 2021).
2. Antimicrobial and Antioxidant Activities
Another study focused on the interaction of a novel quinazoline compound with Zn2+ in the presence of the non-steroidal anti-inflammatory drug sodium diclofenac. The resulting complexes showed promising results in DNA binding and cleavage studies, antioxidant activities, and interactions with albumin. These findings suggest potential applications in developing novel DNA binders, cleavers, antioxidants, and radical scavengers for biomedical and biotechnological applications (Kakoulidou et al., 2020).
3. Tyrosine Kinase Inhibition for Cancer Therapy
The compound's derivatives have been evaluated as dual inhibitors of Her-1 and Her-2 tyrosine kinases, showing promise in overcoming drug resistance in non-small cell lung cancer. This research underscores the potential of these compounds in developing novel therapeutic agents for targeting EGFR in solid tumors, especially in cases resistant to selective inhibitors (Cha et al., 2009).
4. Novel Antibiotics Against Resistant Bacteria
Research has also led to the discovery of quinazolinone derivatives as effective antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). These compounds impair cell-wall biosynthesis by binding to penicillin-binding proteins, presenting a new class of antibiotics to combat MRSA infections (Bouley et al., 2015).
5. Synthesis and Antimicrobial Activities
The compound and its derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. Studies like those conducted by Ashok et al. (2014) and others highlight the compound's utility in developing new antimicrobial agents, offering potential solutions to antibiotic resistance challenges (Ashok et al., 2014).
Propriétés
IUPAC Name |
3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c26-20(10-9-16-5-3-11-22-13-16)24-12-4-6-17(14-24)25-15-23-19-8-2-1-7-18(19)21(25)27/h1-3,5,7-11,13,15,17H,4,6,12,14H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLUCQAJSNGOLT-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CN=CC=C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CN=CC=C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3,5-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2958095.png)
![2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyrazine](/img/structure/B2958096.png)
![N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2958097.png)
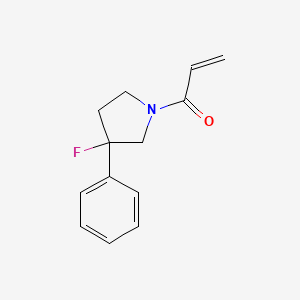

![6-[2-(4-chlorophenyl)-2-oxoethyl]-2-(4-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2958104.png)
![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2958105.png)
![N-benzyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2958107.png)
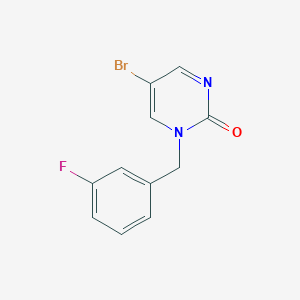

![3-[1-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2958113.png)

